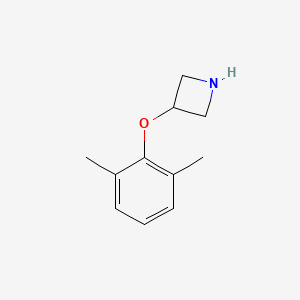
1-(2-Bromophenyl)cyclopentanecarboxylic Acid
Vue d'ensemble
Description
1-(2-Bromophenyl)cyclopentanecarboxylic Acid is an organic compound with the molecular formula C12H13BrO2. It is a research chemical known for its utility in various scientific applications. The compound features a bromophenyl group attached to a cyclopentanecarboxylic acid moiety, making it a valuable building block in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Bromophenyl)cyclopentanecarboxylic Acid can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which uses palladium-catalyzed cross-coupling of aryl halides with organoboron compounds . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and efficient purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Bromophenyl)cyclopentanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group under specific conditions.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylate derivatives.
Reduction: Formation of phenylcyclopentanecarboxylic acid.
Substitution: Formation of substituted phenylcyclopentanecarboxylic acids.
Applications De Recherche Scientifique
1-(2-Bromophenyl)cyclopentanecarboxylic Acid is utilized in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is investigated for potential therapeutic applications, including drug development.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(2-Bromophenyl)cyclopentanecarboxylic Acid involves its interaction with specific molecular targets. The bromophenyl group can engage in halogen bonding, while the carboxylic acid moiety can form hydrogen bonds with biological molecules. These interactions influence the compound’s biological activity and its role in various biochemical pathways .
Comparaison Avec Des Composés Similaires
1-(3-Bromophenyl)cyclopentanecarboxylic Acid: Similar structure but with the bromine atom at the 3-position.
1-(4-Bromophenyl)cyclopentanecarboxylic Acid: Bromine atom at the 4-position.
1-(2-Bromophenyl)cyclopropanecarboxylic Acid: Features a cyclopropane ring instead of a cyclopentane ring.
Uniqueness: 1-(2-Bromophenyl)cyclopentanecarboxylic Acid is unique due to the specific positioning of the bromine atom and the cyclopentane ring, which confer distinct chemical properties and reactivity compared to its analogs.
Propriétés
IUPAC Name |
1-(2-bromophenyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c13-10-6-2-1-5-9(10)12(11(14)15)7-3-4-8-12/h1-2,5-6H,3-4,7-8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGYGNGKIGEKNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B3240301.png)
![1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine hydrochloride](/img/structure/B3240312.png)
![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine](/img/structure/B3240318.png)


![2-{[(Tert-butoxy)carbonyl]amino}-1-methylcyclohexane-1-carboxylic acid](/img/structure/B3240328.png)
![{4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-yl}methanol dihydrochloride](/img/structure/B3240342.png)
![Thiazole, 4-[(difluoromethoxy)methyl]-2-methyl-](/img/structure/B3240347.png)
![(6-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride](/img/structure/B3240362.png)

![(1S)-1-[6-[(1S)-1-Hydroxyethyl]pyridin-2-yl]ethanol](/img/structure/B3240381.png)



